molecular formula C22H32Cl4N2O B608635 (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate CAS No. 856681-05-5

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate

Cat. No.: B608635
CAS No.: 856681-05-5
M. Wt: 482.3 g/mol
InChI Key: WRZCAWKMTLRWPR-VSODYHHCSA-N
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Description

  • Mechanism of Action

    Target of Action

    The primary target of ®-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate, also known as Lorcaserin hydrochloride hemihydrate, is the serotonin 2C receptor . This receptor is a protein that in humans is encoded by the HTR2C gene . The serotonin 2C receptor is a subtype of the serotonin receptor, which binds the neurotransmitter serotonin .

    Mode of Action

    Lorcaserin hydrochloride hemihydrate is believed to reduce appetite and cause satiety by selectively activating the serotonin 2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus . This selective activation is thought to stimulate the release of alpha-melanocortin stimulating hormone, which signals the feeling of satiety and leads to reduced food intake .

    Biochemical Pathways

    The activation of the serotonin 2C receptor by Lorcaserin hydrochloride hemihydrate affects the biochemical pathway involving the pro-opiomelanocortin (POMC) neurons . POMC neurons are known to play a crucial role in energy homeostasis and regulation of body weight . When these neurons are activated, they release alpha-melanocortin stimulating hormone, which then acts on the melanocortin-4 receptors, leading to decreased food intake and increased energy expenditure .

    Pharmacokinetics

    Lorcaserin hydrochloride hemihydrate has extensive hepatic metabolism, producing inactive compounds . Lorcaserin sulfamate (M1) is the major metabolite circulating in the plasma, and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine . The compound has a plasma protein binding of approximately 70% .

    Result of Action

    The molecular and cellular effects of Lorcaserin hydrochloride hemihydrate’s action primarily involve the reduction of food intake and the promotion of satiety . By selectively activating the serotonin 2C receptors on POMC neurons, it stimulates the release of alpha-melanocortin stimulating hormone, which signals the feeling of fullness and leads to decreased food intake .

    Biochemical Analysis

    Biochemical Properties

    Lorcaserin HCl hemihydrate interacts with the serotonin 2C receptor, a type of serotonin receptor found in various areas of the brain, including the hypothalamus . By selectively activating these receptors, Lorcaserin HCl hemihydrate can regulate satiety and influence food intake . This interaction with the serotonin 2C receptor is thought to be the primary biochemical reaction involving Lorcaserin HCl hemihydrate .

    Cellular Effects

    Lorcaserin HCl hemihydrate has been shown to reduce body weight and food intake in animal models of obesity . By activating the serotonin 2C receptors in the hypothalamus, it can influence cell function and impact cell signaling pathways related to appetite regulation .

    Molecular Mechanism

    It is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus . This activation is thought to regulate satiety and thereby alter body weight .

    Temporal Effects in Laboratory Settings

    It is known that Lorcaserin HCl hemihydrate is primarily cleared by metabolism, producing inactive compounds

    Dosage Effects in Animal Models

    In animal models, Lorcaserin HCl hemihydrate has been shown to reduce body weight and food intake

    Metabolic Pathways

    Lorcaserin HCl hemihydrate undergoes extensive hepatic metabolism, producing inactive compounds . The major circulating metabolite is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide Lorcaserin (M5) is the major metabolite in urine .

    Transport and Distribution

    It is known that Lorcaserin HCl hemihydrate distributes to the central nervous system and cerebrospinal fluid .

    Subcellular Localization

    Given its mechanism of action, it is likely that Lorcaserin HCl hemihydrate localizes to areas of the brain where serotonin 2C receptors are present, such as the hypothalamus .

    Preparation Methods

    • The synthetic route for R-Lorcaserin hydrochloride hemihydrate involves the preparation of the hydrochloride salt form.
    • Industrial production methods typically include chemical synthesis, purification, and formulation into tablets or extended-release formulations.
  • Chemical Reactions Analysis

      R-Lorcaserin: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions used in its synthesis are specific to the synthetic route employed.
    • Major products formed during these reactions include the hydrochloride salt and its hemihydrate form.
  • Scientific Research Applications

      Chemistry: Researchers study the compound’s synthesis, stability, and reactivity.

      Biology: Investigations explore its effects on appetite regulation and satiety.

      Medicine: Clinical trials assess its efficacy in weight loss and potential health benefits.

      Industry: Pharmaceutical companies develop formulations for commercial use.

  • Comparison with Similar Compounds

      R-Lorcaserin: is unique due to its selective 5-HT2C receptor agonism.

    • Similar compounds include other weight loss medications, but their mechanisms and receptor profiles differ.

    Properties

    IUPAC Name

    (5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WRZCAWKMTLRWPR-VSODYHHCSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H32Cl4N2O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    482.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    856681-05-5
    Record name Lorcaserin hydrochloride hemihydrate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name LORCASERIN HYDROCHLORIDE HEMIHYDRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 2
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 3
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 4
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 5
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 6
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate

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